![molecular formula C13H12ClN3O3 B2639929 N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861208-49-3](/img/structure/B2639929.png)
N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C13H12ClN3O3 and its molecular weight is 293.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C13H12ClN3O3 and a molecular weight of approximately 293.71 g/mol, exhibits a range of pharmacological properties that make it a candidate for further investigation in medicinal chemistry.
The compound features a pyrimidine ring substituted with a chloro and methyl group, which may influence its biological interactions. The structural attributes can be summarized as follows:
Property | Value |
---|---|
CAS Number | Not specified |
Molecular Formula | C13H12ClN3O3 |
Molecular Weight | 293.71 g/mol |
Melting Point | Not available |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 8 µg/mL, indicating promising antimicrobial efficacy .
Anticancer Activity
Pyrimidines are known to exhibit anticancer properties through various mechanisms, including inhibition of DNA synthesis and modulation of signaling pathways involved in cell proliferation. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar activities. For example, certain pyrimidine-based drugs have shown significant activity against lung and breast cancer cell lines .
The biological activity of pyrimidines often involves their interaction with cellular macromolecules such as proteins and nucleic acids. Investigations into the metabolism of related compounds indicate that they can form adducts with DNA, potentially leading to cytotoxic effects . The binding affinity to various enzymes and receptors may also play a crucial role in their pharmacological profiles.
Case Studies
A notable study explored the pharmacokinetic properties of a structurally similar pyrimidine derivative administered to animal models. The results indicated moderate exposure with a peak plasma concentration (Cmax) of 592 µg/mL following intravenous administration. The elimination half-life (t1/2) was approximately 26 hours, suggesting prolonged action in vivo .
Table: Pharmacokinetic Parameters
Compound No. | Administration Route | Cmax (µg/mL) | t1/2 (h) | Clearance (L/h/kg) | Oral Bioavailability (%) |
---|---|---|---|---|---|
24 | i.v. (5 mg/kg) | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | n.a. |
p.o. (15 mg/kg) | 108 ± 18 | — | — | 40.7 |
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, in cancer treatment. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Study Reference | Cancer Type | IC50 (µM) | Observations |
---|---|---|---|
Lung Cancer | 15 | Significant reduction in tumor nodules observed. | |
Breast Cancer | 0.1 - 100 | High selectivity and lower toxicity against normal cells. |
Antimicrobial Properties
Pyrimidine derivatives have been explored for their antimicrobial activities. The compound's structural features suggest potential efficacy against bacterial strains and fungi.
Study Reference | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrimidine derivatives. Modifications to the chemical structure can significantly impact biological activity.
Key Structural Features
The following features are critical for activity:
- Chlorine Substitution : Enhances lipophilicity and biological activity.
- Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets.
Case Study: Synthesis and Evaluation
A study conducted on a series of substituted pyrimidines demonstrated that specific modifications led to enhanced anticancer properties. The synthesized compounds were evaluated for their cytotoxicity using various cancer cell lines, revealing promising results.
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against resistant bacterial strains, showcasing the potential of these compounds as new therapeutic agents.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-7-5-8(14)3-4-9(7)15-12(19)10-6-11(18)17(2)13(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQKMIAOAZWSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=O)N(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。